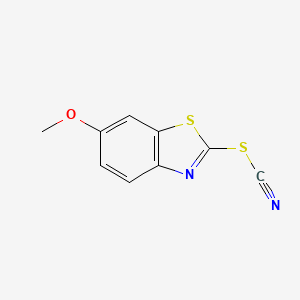
2,3-Dichloro-5-methylaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Dichloro-5-methylaniline is a chemical compound that consists of an aniline ring substituted with two chlorine atoms and a methyl group . It is a derivative of dichloroaniline, which is a group of compounds that have the molecular formula C6H5Cl2N . The compound appears as a white to yellow to orange powder or crystals .
Synthesis Analysis
The synthesis of anilines, including 2,3-Dichloro-5-methylaniline, can be achieved through various methods. One common method is the nitration of arenes followed by the reduction of nitroarenes . Another approach involves the Povarov reaction, a [4 + 2] Diels–Alder reaction between N-arylimines and electron-rich dienophiles .Molecular Structure Analysis
The molecular formula of 2,3-Dichloro-5-methylaniline is C7H7Cl2N . The average mass is 212.504 Da and the monoisotopic mass is 210.972229 Da .Chemical Reactions Analysis
2,3-Dichloro-5-methylaniline can participate in various chemical reactions. For instance, it can undergo a nucleophilic aromatic substitution reaction . In addition, it can react with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ), a widely used quinone with a high reduction potential .Physical And Chemical Properties Analysis
2,3-Dichloro-5-methylaniline has a molecular weight of 176.04 . It is a colorless compound, although commercial samples can appear colored due to the presence of impurities .Applications De Recherche Scientifique
Synthesis and Antioxidant Activities : 2,3-Dichloro-5-methylaniline is used in the synthesis of novel compounds with potential antioxidant activities. These compounds demonstrate good antioxidant activities and lipid peroxidation inhibition, suggesting their utility in managing oxidative stress conditions (Topçu et al., 2021).
Carcinogenic Potential and Biochemical Mechanisms : The compound has been studied for its potential as a carcinogen. For example, 4-chloro-2-methylaniline, a related compound, showed extensive binding to protein, DNA, and RNA of rat liver, indicating its potential toxic effects and the biochemical pathways involved in its action (Hill, Shih, & Struck, 1979).
Experimental Neoplasia in Rats : Research on related compounds, such as 4,4'-methylene-bis(2-methylaniline), has shown their capacity to induce tumors in rats, highlighting the carcinogenic potential of similar chemical structures (Stula, Sherman, Zapp, & Clayton, 1975).
Vibrational Spectra Analysis : The compound's vibrational spectra have been analyzed through experimental and theoretical methods, providing insights into its molecular structure and properties (Karabacak, Karagöz, & Kurt, 2008).
Environmental Monitoring : Chloroanilines, including dichloroanilines, have been monitored in surface waters, indicating their environmental presence and potential ecological impacts (Wegman & Korte, 1981).
Synthesis of Radiopharmaceuticals : 2,6-Dichloro-3-methylaniline, a related compound, has been synthesized for use in the development of experimental products, showcasing the role of dichloroanilines in pharmaceutical research (Mckendry & Stanga, 1994).
Mécanisme D'action
The mechanism of action of 2,3-Dichloro-5-methylaniline involves various steps. For instance, in a nucleophilic aromatic substitution reaction, the nitro group must be the first to be nitrated and not the bromination. Also, the conversion of the nitro group to an amine must occur last because the amine group is ortho/para direction .
Orientations Futures
The future directions for 2,3-Dichloro-5-methylaniline could involve its use in the synthesis of other compounds. For instance, it can be used in the synthesis of tetrahydroquinolines (THQs), which are of great importance in medicinal chemistry . Furthermore, it can be used in the production of dyes and herbicides .
Propriétés
IUPAC Name |
2,3-dichloro-5-methylaniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7Cl2N/c1-4-2-5(8)7(9)6(10)3-4/h2-3H,10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VECVJMWCJNEKMJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)Cl)Cl)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7Cl2N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90697125 |
Source


|
| Record name | 2,3-Dichloro-5-methylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90697125 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.04 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
13711-29-0 |
Source


|
| Record name | 2,3-Dichloro-5-methylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90697125 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

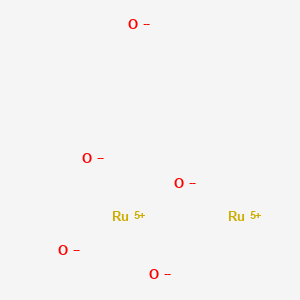
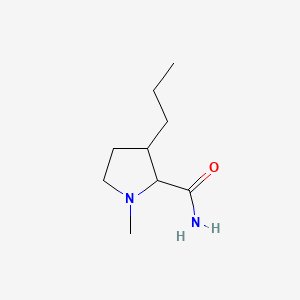
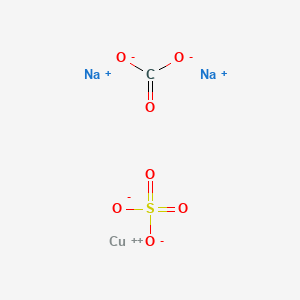
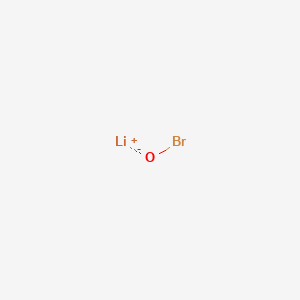
![Sodium;4-[[4-(dimethylamino)phenyl]-(4-dimethylazaniumylidenecyclohexa-2,5-dien-1-ylidene)methyl]-2-(2,4-dinitroanilino)-5-sulfobenzenesulfonate](/img/structure/B576475.png)





![1-[[4,6-Bis(2-methoxyethoxy)-1,3,5-triazin-2-yl]amino]anthracene-9,10-dione](/img/structure/B576490.png)
